Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)-
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Overview
Description
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- is a complex organic compound with a unique structure that includes both methoxyphenoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- typically involves a multi-step process. One common method includes the reaction of 2-methoxyphenol with 2-chloroethylamine to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-methoxyphenyl)-: Similar structure but lacks the 3-methylphenyl group.
Acetamide, N-(2-methylphenyl)-: Similar structure but lacks the 2-(2-methoxyphenoxy)ethyl group.
Uniqueness
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)- is unique due to the presence of both methoxyphenoxy and methylphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61293-89-8 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-14-7-6-8-16(13-14)19(15(2)20)11-12-22-18-10-5-4-9-17(18)21-3/h4-10,13H,11-12H2,1-3H3 |
InChI Key |
MGKUFHHJCUXIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOC2=CC=CC=C2OC)C(=O)C |
Origin of Product |
United States |
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